molecular formula C23H28N6O3S B2703488 ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1203223-01-1

ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2703488
CAS No.: 1203223-01-1
M. Wt: 468.58
InChI Key: PICBTKJFPZNUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group at position 1 and a methyl group at position 3. The thioacetyl linker bridges the pyridazine ring to a piperazine moiety, which is further functionalized with an ethyl carboxylate group.

The synthesis involves alkylation of pyrrolo[3,4-d]pyridazinone intermediates with arylpiperazine derivatives in ethanol, yielding final products with "satisfactory" efficiency (exact yields unspecified in evidence) . The 3,4-dimethylphenyl substituent may enhance lipophilicity and target binding, while the piperazine-carboxylate moiety could improve solubility and pharmacokinetics .

Properties

IUPAC Name

ethyl 4-[2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3S/c1-5-32-23(31)28-10-8-27(9-11-28)20(30)14-33-22-21-19(17(4)25-26-22)13-24-29(21)18-7-6-15(2)16(3)12-18/h6-7,12-13H,5,8-11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICBTKJFPZNUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity associated with this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanism of action, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core, which is known for its medicinal properties. The synthesis typically involves the reaction of substituted piperazines with thioacetyl derivatives and other reagents to yield the desired ethyl ester.

Cytotoxicity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant cytotoxic activity against several cancer cell lines. For instance:

  • Cytotoxic Effects : The compound has shown promising cytotoxic activity against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. Comparative studies indicated that its efficacy is on par with established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The biological activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, compounds derived from this scaffold have been found to inhibit cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells .

Apoptosis Induction

The compound promotes apoptosis through the upregulation of pro-apoptotic markers such as Bax and caspase-3 while downregulating anti-apoptotic markers like Bcl-2. This mechanism was confirmed through assays measuring apoptotic cell death in treated cell lines .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the pyrazolo core and substituents on the piperazine ring can significantly affect potency and selectivity:

ModificationEffect on Activity
Addition of methyl groups on phenyl ringIncreases cytotoxicity against MCF-7 cells
Variation in piperazine substituentsAlters binding affinity to CDK and EGFR targets
Thioacetyl group presenceEnhances overall bioactivity through improved solubility

Study 1: Nanoparticle Formulation

A study explored the formulation of nanoparticles containing pyrazolo derivatives, which exhibited enhanced cytotoxicity compared to their non-formulated counterparts. These nanoparticles were effective at targeting cancer cells more selectively while minimizing toxicity to normal cells .

Study 2: In Vitro Assays

In vitro assays using the NCI 60 human tumor cell line panel revealed that derivatives based on this scaffold could inhibit tumor growth effectively. Compound modifications led to variations in activity profiles across different cancer types, emphasizing the importance of structural optimization in drug design .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anticancer Properties: Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate may inhibit key enzymes involved in cancer metabolism, leading to reduced proliferation of cancer cells .
  • Antimicrobial Activity: Some studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains. The thioether functionality is often associated with enhanced biological activity against pathogens .

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against lung cancer cell lines, suggesting a potential role in cancer therapy .
Study 2 Investigated antimicrobial properties against Gram-positive bacteria, showing promising results in inhibiting bacterial growth.
Study 3 Explored structure-activity relationships (SAR) indicating that modifications to the pyrazolo[3,4-d]pyridazin moiety can enhance biological activity and selectivity for specific targets .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization. For example:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane at 20°C for 1 hour .

  • Outcome : Quantitative conversion to the carboxylic acid derivative, enabling subsequent coupling reactions .

Nucleophilic Substitution at the Thioacetyl Group

The thioether (C–S) bond in the acetylthio moiety is susceptible to nucleophilic displacement. In related systems:

  • Reagents : Bromoacetylpyrazole derivatives react with thiols or amines under mild conditions .

  • Example : Replacement of the thioacetyl group with amino or alkoxy groups via SN2 mechanisms .

Reaction TypeConditionsYieldSource
Thioether alkylationK₂CO₃, DMF, 25°C, 8h70–86%
Amide couplingCDI, DMF, 20°C, 14h64–86%

Piperazine Ring Functionalization

The piperazine nitrogen can undergo acylation or alkylation. Key reactions include:

  • Acylation : Activation of carboxylic acids (e.g., (3,5-dimethyl-pyrazol-1-yl)-acetic acid) with carbonyl diimidazole (CDI) followed by coupling to piperazine .

  • Conditions : CDI in DMF at 20°C for 14 hours .

  • Yield : 64–86% for amide bond formation .

SubstrateReagentProduct TypeYieldSource
Piperazine derivativeCDI-activated acidAmide86%
Piperazine derivativeOxalyl chlorideAcid chloride56%

Oxidation of the Thioether Group

The thioacetyl group can be oxidized to sulfoxide or sulfone derivatives, though direct data for this compound is limited. Analogous systems show:

  • Reagents : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

  • Outcome : Enhanced electrophilicity for subsequent reactions .

Pyrazolo[3,4-d]pyridazine Core Modifications

The heterocyclic core may undergo electrophilic substitution or ring functionalization:

  • Nitration/Chlorination : Directed by electron-withdrawing groups on the pyridazine ring .

  • Glycosylation : Thioglycoside formation via reaction with acetylated glycosyl halides .

Reaction TypeConditionsOutcomeSource
Thioglycoside synthesisK₂CO₃, DMF, 25°CNucleoside analog formation

Research Implications

Modifications to this compound’s structure—particularly at the thioacetyl and piperazine groups—enhance its potential as a scaffold for kinase inhibitors (e.g., EGFR, CDK-2) . For instance:

  • Cytotoxicity : Derivatives with substituted triazolo-thiadiazine moieties show IC₅₀ values as low as 0.39 μM against MCF-7 cells .

  • Enzyme inhibition : Dual EGFR/CDK-2 inhibition (IC₅₀ = 19.6 nM) correlates with apoptosis induction .

This compound’s versatility in synthetic chemistry positions it as a promising candidate for targeted drug discovery.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Substituents/Linkers Key Features
Target Compound Pyrazolo[3,4-d]pyridazine 3,4-Dimethylphenyl, thioacetyl-piperazine-ethyl carboxylate Balanced lipophilicity/solubility; potential kinase/CNS targets
9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine Nitrophenyl, fluorophenyl/dichlorophenyl Extended π-system; high thermal stability (mp >340°C)
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole-piperazine Trifluoromethylphenyl, butanone linker Enhanced electron-withdrawing effects; flexible linker
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate Piperazine Nitrophenyl, ethyl carboxylate High polarity; nitro group may limit membrane permeability
Ethyl 4-(2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetyl)piperazine-1-carboxylate Thieno-pyrimidine Thieno-pyrimidine core, thioacetyl-piperazine Sulfur-rich core; potential for redox-mediated interactions

Pharmacophore and Bioactivity Trends

  • Arylpiperazine Role : The piperazine-carboxylate group in the target compound mirrors pharmacophores in CNS agents (e.g., aripiprazole derivatives), whereas nitro-phenyl analogues may prioritize electrostatic interactions over blood-brain barrier penetration.
  • Core Heterocycle Impact : Pyrazolo[3,4-d]pyridazine cores (target) exhibit planar geometry suitable for kinase binding, while pyrazolo[3,4-b]pyridines with pyridine substitution may alter electron distribution and hydrogen-bonding capacity.

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsKey Reference
Pyrazolo[3,4-d]pyridazin-7-ylPhenylhydrazine, DMF-DMA, reflux (6–8 h)
Thioacetyl-piperazine2-Chloro-1-(piperazin-1-yl)ethanone, K₂CO₃

Q. Table 2. Analytical Techniques for Stability Testing

ParameterMethodDetection Limit
Degradation productsHPLC-MS (C18 column, 2.7 µm)0.1 µg/mL
Oxidation susceptibilityTGA/DSC (N₂ atmosphere)±1% mass loss

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.